molecular formula C16H18BrN3O4 B12197163 methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate

methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate

Cat. No.: B12197163
M. Wt: 396.24 g/mol
InChI Key: NJVRDGFKFVOIHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate is unique due to its specific structure, which combines a brominated indole moiety with a glycylglycine residue. This unique structure may confer distinct biological activities and applications compared to other indole derivatives .

Properties

Molecular Formula

C16H18BrN3O4

Molecular Weight

396.24 g/mol

IUPAC Name

methyl 2-[[2-[3-(6-bromoindol-1-yl)propanoylamino]acetyl]amino]acetate

InChI

InChI=1S/C16H18BrN3O4/c1-24-16(23)10-19-15(22)9-18-14(21)5-7-20-6-4-11-2-3-12(17)8-13(11)20/h2-4,6,8H,5,7,9-10H2,1H3,(H,18,21)(H,19,22)

InChI Key

NJVRDGFKFVOIHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CNC(=O)CCN1C=CC2=C1C=C(C=C2)Br

Origin of Product

United States

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